Phosphoric acid, dibutyl 1-Naphthalenyl ester, also known as dibutyl naphthyl phosphate, is a chemical compound that belongs to the class of organophosphate esters. It is primarily used in various industrial applications due to its properties as a plasticizer and flame retardant. The compound is characterized by its unique structure, which includes a phosphate group esterified with dibutyl and 1-naphthalenyl moieties.
The compound can be synthesized from phosphoric acid and dibutyl 1-naphthalenyl alcohol through esterification processes. It is commercially available and can be sourced from chemical suppliers such as Sigma-Aldrich and various industrial chemical manufacturers.
Phosphoric acid, dibutyl 1-Naphthalenyl ester is classified under organophosphates, which are esters of phosphoric acid. It is recognized for its utility in applications requiring high thermal stability and low volatility.
The synthesis of phosphoric acid, dibutyl 1-Naphthalenyl ester can be achieved through several methods:
The molecular formula for phosphoric acid, dibutyl 1-Naphthalenyl ester is , with a molecular weight of approximately 286.3038 g/mol. The structure consists of a phosphate group bonded to two butyl groups and a naphthalene ring.
Phosphoric acid, dibutyl 1-Naphthalenyl ester participates in various chemical reactions:
The reactivity of this compound is influenced by its structure; the presence of the naphthalene moiety provides additional stability against hydrolysis compared to simpler alkyl phosphates.
The mechanism by which phosphoric acid, dibutyl 1-Naphthalenyl ester exerts its effects primarily involves its role as a plasticizer in polymers. It enhances flexibility and durability in materials such as polyvinyl chloride (PVC).
Phosphoric acid, dibutyl 1-Naphthalenyl ester has several scientific and industrial applications:
Phosphate esters, characterized by a central phosphorus atom bonded to four oxygen atoms with one or more organic substituents, constitute a fundamental class of organophosphorus compounds with profound significance across chemical and biological domains. Their defining structural versatility allows for extensive variation in organic moieties (alkyl, aryl, or mixed), directly influencing their physicochemical properties and reactivity profiles. This adaptability underpins their widespread utility, ranging from industrial applications as plasticizers and flame retardants to critical biological roles in energy transduction (ATP), genetic material (DNA/RNA backbone), and cellular signaling cascades [5] [9].
A key chemical attribute of phosphate esters, particularly relevant to their biological functions and technological applications, is their inherent kinetic stability under physiological conditions. Uncatalyzed hydrolysis of phosphate monoester dianions exhibits extraordinarily long half-lives, estimated at approximately 1.1 × 10¹² seconds (around 35,000 years) at 25°C, while diester hydrolysis can extend to over 100,000 years [5]. This remarkable stability arises primarily from the electrostatic repulsion between the negatively charged phosphate oxygen(s) and the anionic nucleophile (hydroxide or water) in the transition state for hydrolysis. Paradoxically, this stability is essential for biological information storage (e.g., DNA integrity) but necessitates enzymatic catalysis for efficient metabolic turnover. Nature overcomes this barrier through sophisticated enzyme active sites that pre-organize substrates, employ catalytic metal ions, and strategically modulate electrostatic environments to facilitate phosphoryl transfer [5] [9].
Table 1: Fundamental Roles of Phosphate Esters
Role Category | Representative Examples | Key Structural Features | Functional Significance |
---|---|---|---|
Biological Energy Currency | Adenosine Triphosphate (ATP), Creatine Phosphate | Phosphoanhydride linkages (High-energy bonds) | Drives endergonic biochemical reactions |
Genetic Material | DNA, RNA backbone | Phosphodiester linkages | Provides structural stability and polyanionic character for nucleic acid integrity and processing |
Metabolic Intermediates | Glucose-6-phosphate, Phosphoenolpyruvate | Phosphate monoesters (often mixed with other functional groups) | Central intermediates in glycolysis, gluconeogenesis, and biosynthesis |
Cellular Signaling | Inositol phosphates, Cyclic AMP (cAMP) | Cyclic phosphates, Polyphosphorylated inositol | Secondary messengers in signal transduction pathways |
Industrial Applications | Tricresyl phosphate, Tributyl phosphate | Triaryl or trialkyl esters | Plasticizers, flame retardants, solvent extractants |
Within the broad spectrum of phosphate esters, aryl phosphate esters hold distinct significance. The conjugation of the phosphate group with an aromatic ring system, such as phenyl or naphthalenyl, significantly alters electronic properties and introduces photochemical reactivity absent in purely aliphatic analogs. This photochemical potential is harnessed in designing photoremovable protecting groups (PPGs), where light triggers the release of a protected functional group, such as phosphate itself or other caged biomolecules. Phosphoric acid, dibutyl 1-naphthalenyl ester, embodying a mixed alkyl (dibutyl) and bulky aryl (1-naphthalenyl) structure, represents a sophisticated variant within this class. Its structure merges the synthetic accessibility and lipophilicity conferred by the alkyl chains with the photochemical tunability and excited-state reactivity intrinsic to the extended aromatic naphthalene system [6].
The exploration of aryl phosphate esters in photochemistry has a rich history, fundamentally intertwined with the quest to understand how light energy can drive chemical transformations of biological relevance. A pivotal early observation came from Havinga's seminal work in the mid-20th century, which revealed an unexpected phenomenon: the photosolvolysis of aryl phosphates demonstrated pronounced rate enhancement with electron-withdrawing substituents positioned meta to the phosphate group. This stood in stark contrast to the behavior observed in ground-state solvolysis reactions (like SNAr), where electron-withdrawing groups typically decrease reactivity, and para-substituents exert stronger electronic effects [6].
This counterintuitive observation, termed the "meta effect," was a landmark discovery. Zimmerman later provided a theoretical framework for this phenomenon using molecular orbital theory. He rationalized that the effect stemmed from fundamental differences in the topology of the potential energy surfaces governing ground-state versus excited-state reactions. Specifically, the positioning of conical intersections between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) surfaces favors reaction pathways where meta-substituents can stabilize the developing charge distribution in the key excited state leading to heterolytic cleavage of the phosphate ester bond [6]. This meta effect proved to be a general principle applicable beyond phosphates to other photochemical heterolytic cleavage reactions involving aryl leaving groups.
This foundational understanding paved the way for the deliberate design of chromophores for photoremovable protecting groups (PPGs). PPGs are molecular tools that mask the biological activity of a substrate (like a phosphate-containing biomolecule) with a light-sensitive group. Irradiation at a specific wavelength cleaves the bond between the chromophore and the substrate, releasing the active molecule with high spatial and temporal precision. The development of PPGs represents a major application of aryl phosphate photochemistry. Early and enduring examples include benzoin-caged cAMP and o-nitrophenethyl (o-NB)-caged ATP, which revolutionized the study of rapid biochemical processes by enabling the instantaneous release of these critical signaling molecules within cells upon flash photolysis [6].
Table 2: Key Milestones in Aryl Phosphate Photochemistry
Time Period | Key Discovery/Development | Principal Investigators/Contributors | Significance |
---|---|---|---|
Mid-20th Century | Discovery of the "meta effect" in photosolvolysis of aryl phosphates | Havinga | Revealed unique electronic substituent effects in excited-state reactions, contrasting ground-state behavior. |
1960s-1970s | Theoretical rationalization of the meta effect using MO theory and conical intersections | Zimmerman | Provided a quantum mechanical framework for understanding photochemical heterolysis. |
1970s-1980s | Development of early PPGs: Benzoin-caged cAMP, o-Nitrophenethyl (o-NB)-caged ATP | Engels, Kaplan, Nerbonne et al. | Enabled precise spatiotemporal control in biochemical studies through light-triggered release. |
1980s-Present | Expansion of PPG chromophores: Coumarin-4-ylmethyl, p-Hydroxyphenacyl (pHP), Quinoline-based | Givens, Wirz, Goeldner et al. | Addressed limitations of early PPGs (e.g., by-product interference, slow release, UV dependence) through improved chromophore design. |
2000s-Present | Design of extended aromatic PPGs (e.g., 1,4-HNA derivatives) | Givens, Omagari | Exploited fused ring systems (naphthalene, quinoline) for red-shifted absorption and efficient photorelease via mechanisms like Favorskii rearrangement. |
The evolution of PPG chromophores has been driven by the need to overcome limitations of early systems, such as the generation of potentially interfering by-products (e.g., nitroso compounds from o-NB), relatively slow release kinetics, and the requirement for high-energy UV light, which can damage biological samples. This led to the exploration and development of diverse chromophores like coumarin-4-ylmethyl, p-hydroxyphenacyl (pHP), and various quinoline-based systems. Each generation sought improvements in quantum yield, rate of release, absorption wavelength (moving towards the visible spectrum), and biocompatibility of by-products [6]. Research on phosphoric acid, dibutyl 1-naphthalenyl ester and related 1,4-hydroxynaphthyl derivatives represents a contemporary strand within this ongoing effort to develop advanced PPGs, specifically leveraging the photochemical potential of the naphthalene scaffold.
Naphthalene, a fused bicyclic aromatic system, offers distinct photophysical advantages over simpler phenyl rings for PPG design. Its extended π-system results in significantly red-shifted absorption compared to phenacyl-based PPGs. For instance, dibutyl 1-naphthalenyl phosphate analogs like diethyl 2-(4-hydroxynaphthalen-1-yl)-2-oxoethyl phosphate (1,4-HNA DEP, 14a) absorb effectively around 350 nm, approaching the near-UV/visible border. This shift allows the use of longer, less damaging wavelengths of light for photolysis and provides better tissue penetration in biological applications [6]. Furthermore, the naphthalene ring system offers greater scope for structural modification (e.g., hydroxyl/methoxy substitution at specific positions) to fine-tune photochemical properties like excited-state lifetime, quantum yield, and the mechanism of phosphate release.
The synthesis of naphthalenyl-based phosphate PPGs, exemplified by derivatives like 14a (1,4-HNA DEP) and 14b (1,4-MNA DEP), typically follows a multi-step route involving Friedel-Crafts acylation, regioselective demethylation (using harsh conditions like thiophenol/K₂CO₃ at high temperature), hydroxyl protection (e.g., as TBS ethers), α-bromination of the ketone (often with CuBr₂), and finally, phosphate ester formation via reaction of the α-bromo ketone with a phosphonate salt (e.g., tetramethylammonium diethyl phosphate) [6]. This sequence highlights the synthetic effort required to access these sophisticated molecules with precise regiochemistry crucial for their function.
Table 3: Photochemical Performance of Naphthalenyl PPGs vs. Benchmark Systems
Chromophore (Acronym) | Representative PPG Structure | λₐᵦₛ max (nm) | Quantum Yield (Φ) | Key Release Mechanism | Advantages/Limitations |
---|---|---|---|---|---|
o-Nitrophenethyl (o-NB) | o-NB DEP | ~260-280 | ~0.01-0.1 | Heterolysis, forms nitrosoketone by-product | Early workhorse; slow release; toxic by-products; deep UV. |
p-Hydroxyphenacyl (pHP) | pHP DEP | ~270, 300 | ~0.1-0.3 | Photo-Favorskii Rearrangement → p-Hydroxyphenylacetic acid | Good quantum yield; benign by-product; UV. |
1,4-Hydroxynaphthyl (1,4-HNA, e.g., 14a) | Diethyl (2-(4-Hydroxy-1-naphthyl)-2-oxoethyl) phosphate (14a) | ~350 | 0.021-0.067 (solvent dependent) | Photo-Favorskii Rearrangement → 1,4-Naphthylacetic acid derivative (e.g., 25/26) | Significant red-shift; efficient release (driven by product shift); good quantum yield. |
1,4-Methoxynaphthyl (1,4-MNA, e.g., 14b) | Diethyl (2-(4-Methoxy-1-naphthyl)-2-oxoethyl) phosphate (14b) | ~330 | < 0.021 | Photo-Favorskii Rearrangement (Less efficient than 14a) | Red-shifted; less efficient than hydroxy analog. |
2,6-Hydroxynaphthyl (2,6-HNA, e.g., 10) | Diethyl (2-(6-Hydroxy-2-naphthyl)-2-oxoethyl) phosphate (10) | ~300 | Low | Heterolysis without rearrangement | Red-shift insufficient; inefficient release; product competes for light. |
The photochemical mechanism underlying phosphate release from optimized naphthalenyl PPGs like 1,4-HNA DEP (14a) is critical to their efficiency. Research indicates that upon photoexcitation, these systems undergo a photo-Favorskii rearrangement as a key step, particularly in aqueous methanol. This involves nucleophilic attack (e.g., by solvent water/methanol) on the excited carbonyl, followed by rearrangement and elimination of the phosphate (e.g., diethyl phosphate). Crucially, the rearrangement product, a substituted naphthylacetate ester (e.g., methyl 1,4-naphthylacetate, 25), possesses an absorption spectrum significantly blue-shifted relative to the original PPG. This shift is because the rearrangement disrupts the conjugation between the carbonyl and the naphthalene ring present in the starting ketone. Consequently, the photoproduct no longer absorbs significantly at the irradiation wavelength (e.g., 350 nm), preventing inner-filter effects and allowing the photoreaction to proceed cleanly to 100% conversion. This is a major advantage over systems like the 2,6-HNA isomer (10) or the 8-benzyloxyquinolin-5-yl (24) analog, which either fail to rearrange or decompose into highly absorbing by-products that compete for incident light, stalling the reaction before completion [6].
The dibutyl 1-naphthalenyl phosphate motif shares core photochemical reactivity features with these diethyl model compounds. The presence of the bulky 1-naphthalenyl group is essential for facilitating the electronic transitions and potentially the rearrangement pathway. The dibutyl chains primarily influence physicochemical properties like solubility (increasing lipophilicity compared to diethyl or dimethyl analogs) and crystal packing, rather than drastically altering the primary photochemical pathway governed by the naphthalene-carbonyl-phosphate connectivity. Analytical characterization of such compounds relies heavily on techniques like mass spectrometry (MS). While specific data for the dibutyl 1-naphthalenyl ester wasn't found, MS fragmentation patterns of related phosphate triesters (e.g., dibutyl phenyl phosphate) typically show prominent ions corresponding to protonated molecular ions ([M+H]⁺), loss of alkyl fragments (e.g., [M+H–C₄H₈]⁺ or [M+H–C₄H₉]⁺), and ions characteristic of the phosphate core, such as [HPO₄+H]⁺ (m/z 99) or [C₄H₉O]⁺ (m/z 73). High-resolution MS provides definitive confirmation of molecular formula [10]. Similarly, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is indispensable for structural elucidation, with ³¹P NMR chemical shifts typically appearing in the region characteristic for phosphate triesters (often between -1 to 2 ppm, depending on substituents).
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7